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Compound of Interest

Compound Name: Valerianine

Cat. No.: B1196344

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties,
spectroscopic data, and relevant experimental protocols for Valerianine, a key monoterpenoid
pyridine alkaloid isolated from Valeriana officinalis. The information compiled herein is intended
to support preliminary research and drug development initiatives.

Chemical Identity and Physicochemical Properties

Valerianine, with the systematic IUPAC name (7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-
5H-cyclopenta[c]pyridine, is a notable alkaloid contributing to the pharmacological profile of
Valerian root extracts[1][2]. Its unique bicyclic structure, comprising a fused cyclopentane and
pyridine ring, underpins its biological activity[1]. The molecule's tertiary amine and ether
functional groups contribute to its basic and moderately polar characteristics, allowing for the
formation of water-soluble salts under acidic conditions and enabling penetration of the blood-
brain barrier[1].

The key physicochemical properties of Valerianine are summarized in the table below for ease
of reference.
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Property Value Analytical Method / Source
High-Resolution Mass

Molecular Formula C11H1sNO
Spectrometry[1][2]

Molecular Weight 177.24 g/mol Mass Spectrometry[1][2][3][4]

Appearance White crystalline solid Visual Inspection[1]

] ] Differential Scanning

Melting Point 82-84°C )

Calorimetry[1]
Soluble in ethanol, chloroform,
Solubility ether; sparingly soluble in Solubility Testing[1]

water

Specific Rotation

[a]D? = +15.6° (c 1.0, CHCI3)

Polarimetry[1]

UV Amax (in MeOH) 220, 265 nm UV-Vis Spectroscopy[1]
Computed LogP 1.7 XLogP3[4]
(7S)-4-(methoxymethyl)-7-
IUPAC Name methyl-6,7-dihydro-5H- PubChem[1][2]
cyclopenta[c]pyridine
C[C@H]1CCC2=C1C=NC=C2
SMILES PubChem[1][2]
cocC
ZRJILCVQCZVXUFB-
InChl Key PubChem[1][2]

QMMMGPOBSA-N

Spectroscopic Data for Structural Elucidation

Structural confirmation of Valerianine relies on a combination of spectroscopic techniques. The
following table details the characteristic spectral data.
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Spectroscopy Key Signals and Interpretations

5 3.35 (s, 3H, -OCHs), & 3.45 (s, 2H, -CH20-), 5

1H NMR (in CDCls
( ) 1.25 (d, 3H, -CH-CHs)[1]

0 59.8 (-OCHs), 8 72.1 (-CH20-), 6 19.5 (-CHs3),

13C NMR (in CDCI
( 2 0 120-160 (pyridine ring carbons)[1]

1580 cm~1 (C=N stretching), 1120 cm~1 (C-O-C

Infrared (IR
(R) stretching)[1]

Molecular lon [M]* at m/z 177. Major fragments
Mass Spectrometry at m/z 162 (IM-CHs]*), 134 ([M-CH20CHs]%),
and 106 (cyclopentapyridine ion)[1]

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and characterization of
Valerianine.

The most common method for obtaining Valerianine is through extraction from the roots of the
Valerian plant[1].

Protocol: Solvent Extraction

Preparation of Plant Material: Dried roots of Valeriana officinalis are coarsely powdered to
increase the surface area for solvent interaction.

e Maceration: The powdered root material is soaked in a suitable organic solvent, typically
ethanol or methanol, for a period of 24-72 hours at room temperature[1]. The ratio of plant
material to solvent is typically 1:10 (w/v). Agitation may be applied to improve extraction
efficiency.

« Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue[1].
This process is repeated multiple times with fresh solvent to ensure exhaustive extraction.

o Solvent Evaporation: The collected filtrates are combined and concentrated under reduced
pressure using a rotary evaporator to yield a crude extract[1]. Extraction efficiency can be
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influenced by solvent choice, temperature, and duration[1].

 Purification: The crude extract is subjected to further purification, commonly using column
chromatography techniques (e.g., silica gel chromatography) with a gradient solvent system
to isolate Valerianine from other co-extracted compounds like valerenic acid, chatinine, and
valerine[1][5].

Protocol: Analytical Characterization

e Melting Point Determination: The melting point is determined using a Differential Scanning
Calorimeter (DSC), providing information on purity and thermal stability[1].

o Optical Rotation: Specific rotation is measured with a polarimeter using a solution of the
purified compound in chloroform to confirm its stereochemical configuration[1].

o UV-Visible Spectroscopy: A UV-Vis spectrophotometer is used to record the absorbance
spectrum of Valerianine dissolved in methanol, identifying the wavelengths of maximum
absorbance (Amax)[1].

« Infrared Spectroscopy: An FTIR spectrometer with an ATR accessory is used to obtain the
infrared spectrum of the solid sample, identifying characteristic functional group vibrations[1]

[6].

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCIs) as
the solvent to elucidate the detailed molecular structure[1].

e Mass Spectrometry (MS): High-resolution mass spectrometry is performed to confirm the
exact molecular weight and elemental composition. Fragmentation patterns are analyzed to
further support the proposed structure[1].

Biological Activity and Signhaling Pathways

Valerianine is recognized for its sedative and anxiolytic properties, primarily through its
interaction with the central nervous system[1][7]. While many compounds in Valerian extract act
synergistically, Valerianine is believed to contribute to these effects by modulating
neurotransmitter systems[8][9].
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The primary mechanism of action involves the enhancement of the gamma-aminobutyric acid
(GABA) system, the main inhibitory neurotransmitter network in the brain[1]. Research
suggests that Valerianine may increase the binding affinity of GABA to its GABAA receptors,
leading to a calming effect[1][10].
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Caption: Proposed GABAergic signaling pathway modulated by Valerianine.

While the GABAergic pathway is the most directly implicated for Valerianine's sedative action,
broader extracts of Valeriana have been shown to influence other pathways, including anti-
inflammatory, antioxidant, and anti-apoptotic mechanisms, suggesting a complex and
multifaceted pharmacological profile for the plant's constituents[11].
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General Experimental Workflow

A typical workflow for the preliminary study of Valerianine, from natural source to biological
assessment, is outlined below. This logical process ensures a systematic approach to
characterizing the compound for potential therapeutic applications.

Plant Material
(Valeriana officinalis Roots)

Solvent Extraction

(Maceration, Filtration)

Purification
(Column Chromatography)

E';\);Sr:;(é?i‘;’;‘t'iz?: Structural Elucidation
(NMR, MS, IR)

(MP, Solubility, UV, etc.)

In Vitro / In Vivo
Biological Assays
(e.g., Receptor Binding)

Click to download full resolution via product page

Caption: General experimental workflow for Valerianine studies.
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This guide provides foundational data and protocols to facilitate further investigation into the
therapeutic potential of Valerianine. All quantitative data and methodologies are based on
available scientific literature to ensure accuracy and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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